N-(1,3-dioxoisoindolin-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(1,3-dioxoisoindolin-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in the fields of chemistry and pharmacology
Mechanism of Action
Target of Action
The primary target of N-(1,3-dioxoisoindolin-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is the enzyme NUDT5, which plays a crucial role in hormone signaling in breast cancer cells .
Mode of Action
This compound interacts with NUDT5 at the molecular level, blocking hormone signaling in breast cancer cells . The compound NPD-12, a derivative of this compound, showed the highest molecular binding energy of -8.3 kcal/mol, indicating a strong interaction with NUDT5 .
Biochemical Pathways
The interaction of this compound with NUDT5 affects the hormone signaling pathway in breast cancer cells . This disruption can lead to the inhibition of cancer cell proliferation.
Pharmacokinetics
The compound’s cytotoxic activity against mcf7 cells suggests it has sufficient bioavailability to exert its effects .
Result of Action
This compound and its derivatives have shown potent cytotoxic activity against MCF7 cells . For example, the compound NPD-12 demonstrated significant activity against MCF7 cells, with a CC50 value of 11.26 ± 1.158 μM .
Action Environment
The synthesis of this compound derivatives is performed in water, an environmentally friendly solvent . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of water and other solvents.
Biochemical Analysis
Biochemical Properties
It has been found to exhibit activity against TNF-α in vitro . TNF-α is a pro-inflammatory cytokine that plays a crucial role in the inflammatory cascade, controlling several pathways including anti-angiogenic, anti-inflammatory, and immuno-modulatory pathways .
Cellular Effects
It has been shown to have potent activity against TNF-α, with 78% inhibition at a 10 μM concentration . This suggests that it may have significant effects on cellular processes influenced by TNF-α.
Molecular Mechanism
In silico studies suggest that it interacts effectively with the anticancer drug target enzyme NUDT5, which blocks hormone signaling in breast cancer cells . The compound showed a high molecular binding energy, indicating strong interactions with the enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the condensation of 1,3-dioxoisoindoline derivatives with pyrazole carboxamide precursors. One common method includes the reaction of N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with various aliphatic and aromatic amines under catalyst-free conditions using water as an eco-friendly solvent . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like water or organic solvents, and specific catalysts or promoters to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(1,3-dioxoisoindolin-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing various complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on different biological pathways and targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindolinone and pyrazole derivatives, such as:
- N-(1,3-dioxoisoindolin-4-yl)acetamide
- N-(1,3-dioxoisoindolin-4-yl)benzamide
- 1,5-dimethyl-1H-pyrazole-3-carboxamide
Uniqueness
N-(1,3-dioxoisoindolin-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its combined structural features of isoindolinone and pyrazole rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-7-6-10(17-18(7)2)13(20)15-9-5-3-4-8-11(9)14(21)16-12(8)19/h3-6H,1-2H3,(H,15,20)(H,16,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCUKCYTNFBNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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